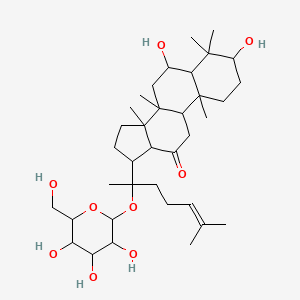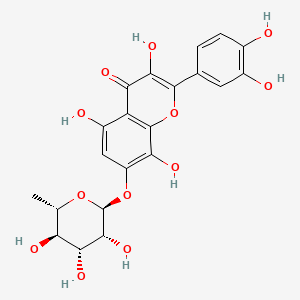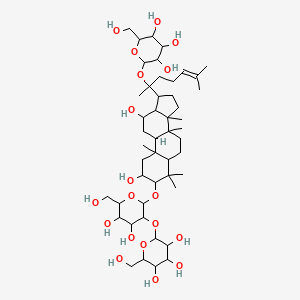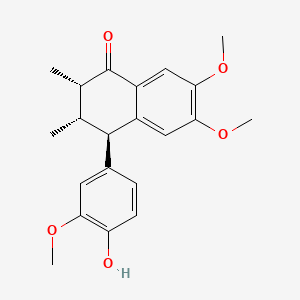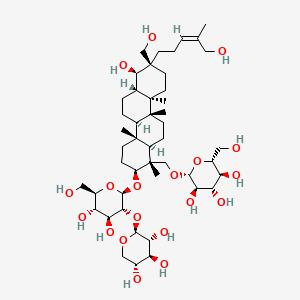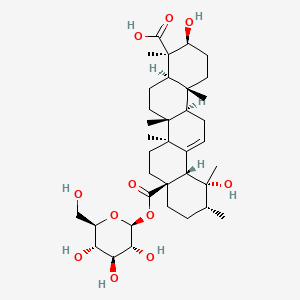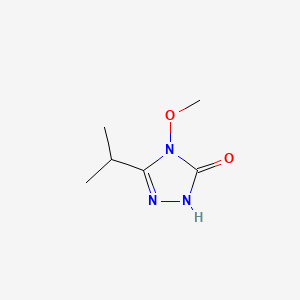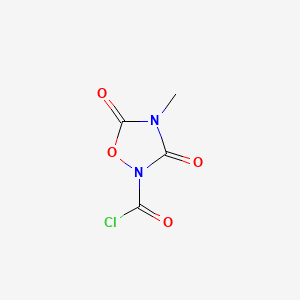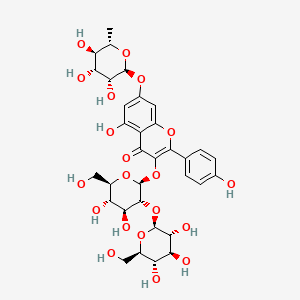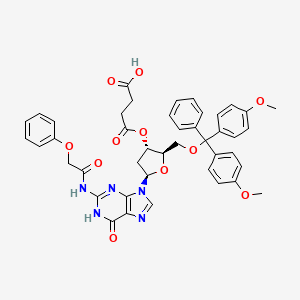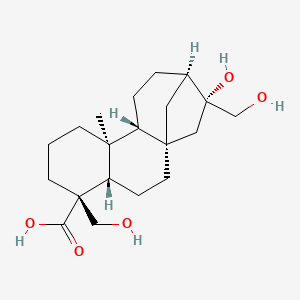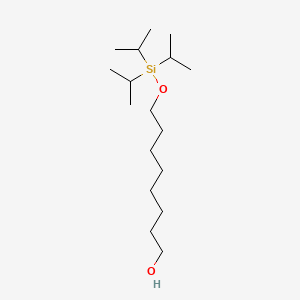![molecular formula C40H59FN4O4 B591442 Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- CAS No. 1404053-62-8](/img/new.no-structure.jpg)
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- is a complex organic compound with a molecular formula of C40H59FN4O4 and a molecular weight of 678.92 g/mol . This compound is primarily used in neurological research and is associated with various applications in the field of medicine, particularly in the study of dopamine receptors and neurotransmission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- involves multiple steps, including the formation of the benzisoxazole ring, the piperidine ring, and the heptadecanoic acid ester linkage. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives .
科学研究应用
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of complex organic molecules.
Biology: Investigated for its role in neurotransmission and its potential effects on dopamine receptors.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- involves its interaction with dopamine receptors in the brain. This compound is believed to modulate neurotransmission by binding to these receptors and influencing the release and uptake of dopamine, thereby affecting mood, cognition, and motor function .
相似化合物的比较
Similar Compounds
Paliperidone: A similar compound used in the treatment of schizophrenia and related disorders.
Risperidone: Another antipsychotic medication with a similar structure and mechanism of action.
Olanzapine: An antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness
Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro- is unique due to its specific chemical structure, which allows it to interact with dopamine receptors in a distinct manner. This uniqueness makes it a valuable tool in neurological research and drug development .
属性
CAS 编号 |
1404053-62-8 |
|---|---|
分子式 |
C40H59FN4O4 |
分子量 |
678.934 |
IUPAC 名称 |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate |
InChI |
InChI=1S/C40H59FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-37(46)48-35-18-17-25-45-39(35)42-30(2)33(40(45)47)24-28-44-26-22-31(23-27-44)38-34-21-20-32(41)29-36(34)49-43-38/h20-21,29,31,35H,3-19,22-28H2,1-2H3 |
InChI 键 |
PHSIFPYMPWYHSE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
同义词 |
Paliperidone Heptadecanoate; 9-Hydroxyrisperidone Heptadecanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


